dCREB-A protein
Description
Overview of Cyclic AMP Response Element-Binding (CREB) Proteins and their Evolutionary Conservation
Cyclic AMP Response Element-Binding (CREB) proteins are a family of transcription factors that are activated by various cellular signaling pathways. wikipedia.org These proteins bind to specific DNA sequences known as cyclic AMP response elements (CREs), which are characterized by the highly conserved palindromic sequence 5'-TGACGTCA-3'. wikipedia.orgnih.govebi.ac.uk Upon binding to CREs, typically located in the promoter or enhancer regions of genes, CREB proteins modulate the transcription of their target genes. wikipedia.org
CREB proteins belong to the basic leucine (B10760876) zipper (bZIP) superfamily of transcription factors. nih.govnih.gov The bZIP domain mediates both DNA binding and the formation of dimers, which is essential for their function. ebi.ac.uk The activity of many CREB family members is regulated by phosphorylation, often by protein kinase A (PKA) in response to increased intracellular levels of cyclic AMP (cAMP), as well as by other kinases such as calmodulin-dependent kinases. ebi.ac.ukbiologists.com This positions CREB proteins as crucial integrators of various signal transduction pathways that control processes like cell differentiation, proliferation, and synaptic plasticity. nih.govabcam.com
The CREB protein family is highly conserved throughout evolution, with members identified in a wide range of eukaryotic organisms, from yeast to humans. nih.gov This evolutionary conservation underscores their fundamental importance in cellular regulation. In mammals, the CREB family includes several well-studied proteins such as CREB, CREM (cAMP response element modulator), and ATF-1 (activating transcription factor-1). harvard.edu The presence of CREB homologs in invertebrates like Drosophila melanogaster and even in simpler organisms like the green hydra (Hydra viridissima) highlights the ancient origins and conserved functions of this protein family in regulating gene expression in response to environmental and developmental cues. harvard.eduuniprot.org
Distinctive Characteristics of dCREB-A within the Drosophila melanogaster CREB Family (e.g., dCREB-B/dCREB2)
The Drosophila melanogaster genome encodes for two primary CREB family members, dCREB-A and dCREB-B (also known as dCREB2). biologists.compnas.org While both proteins bind to the canonical CRE consensus sequence, they exhibit several distinctive characteristics in terms of their structure, regulation, and biological roles. biologists.combiologists.com
dCREB-A is structurally less homologous to the mammalian CREB proteins compared to dCREB-B. biologists.combiologists.com A key difference lies in the regulation of their transcriptional activity. dCREB-B contains a consensus site for phosphorylation by cAMP-dependent protein kinase A (PKA) and demonstrates PKA-responsive transcriptional activation. biologists.comharvard.edu In contrast, dCREB-A lacks this PKA consensus phosphorylation site, and its transcriptional activity is only mildly stimulated by cAMP. biologists.combiologists.com
The gene encoding dCREB-B, dCREB2, produces multiple isoforms through alternative splicing, including both transcriptional activators and repressors. harvard.edupnas.org For instance, the dCREB2-a isoform acts as a PKA-responsive activator, while the dCREB2-b isoform functions as an antagonist. harvard.edu This complex regulation of dCREB2 activity is crucial for processes like long-term memory formation. pnas.org On the other hand, the crebA gene is reported to encode a single protein isoform. pnas.org
Functionally, the two proteins have largely non-overlapping roles. Null mutations in the dCREB-A gene are lethal, with animals dying late in embryogenesis, demonstrating its essential and nonredundant function in development. nih.govnih.gov dCREB-A is required for the proper patterning of the larval cuticle and the development of the salivary glands. nih.govbiologists.com The expression patterns of dCREB-A and dCREB-B are also largely distinct throughout development. biologists.com While dCREB-A is expressed in tissues like the embryonic salivary gland, proventriculus, and epidermis, dCREB2 is more prominently associated with neurological functions in the adult brain. biologists.comnih.govharvard.edu
Historical Context of dCREB-A Identification and Initial Characterization
The identification of dCREB-A in the early 1990s was a significant step in understanding the CREB signaling pathway in invertebrates. It was initially cloned and characterized as a Drosophila protein that could bind to the somatostatin (B550006) cAMP-responsive element and activate transcription in cell culture. tandfonline.comdocumentsdelivered.com Sequence analysis revealed that dCREB-A is a member of the leucine zipper family of transcription factors. tandfonline.comdocumentsdelivered.com One of the unusual features noted in its initial characterization was the presence of six hydrophobic residue iterations in its zipper domain, in contrast to the more common four or five found in other bZIP proteins. tandfonline.comdocumentsdelivered.com
Early studies established that the DNA-binding domain of dCREB-A is more closely related to mammalian CREB than to other factors like AP-1 in terms of both sequence homology and its specific binding to the cAMP-responsive element. tandfonline.com The initial characterization also involved mapping its expression patterns. In embryos, dCREB-A expression was detected in the developing salivary gland. tandfonline.comdocumentsdelivered.com In adult flies, a more complex expression pattern was observed, with transcripts found in the brain, optic lobes, salivary gland, and parts of the midgut. tandfonline.comdocumentsdelivered.com Furthermore, its expression in the reproductive organs of both males and females suggested a potential role in fertility. tandfonline.comdocumentsdelivered.com
Another group independently cloned dCREB-A and named it BBF-2, demonstrating its ability to bind to fat body- and liver-specific regulatory elements. biologists.com However, subsequent studies using in situ hybridization and immunostaining did not detect dCREB-A expression in the fat body during any developmental stage. biologists.com The generation and analysis of the first loss-of-function mutations in the dCREB-A gene provided crucial insights into its in vivo function, revealing its essential role in embryonic development and in the dorsal/ventral patterning of the larval cuticle. biologists.com These foundational studies established dCREB-A as a key developmental regulator in Drosophila.
Properties
CAS No. |
148412-93-5 |
|---|---|
Molecular Formula |
C10H15NO |
Synonyms |
dCREB-A protein |
Origin of Product |
United States |
Molecular Biology and Genomic Organization of Dcreb a
Gene Structure and Transcriptional Features
Analysis of the dCREB-A gene provides insight into how this protein is generated and regulated at the transcriptional level.
Exon-Intron Architecture
The dCREB-A gene spans approximately 21 kilobases (kb) of genomic DNA. nih.govoup.com The 4.5-kb transcript produced from this gene is organized into six exons. nih.govoup.com This exonic structure is interrupted by five introns, including one large intron of 10.5 kb and four smaller introns ranging in size from 71 base pairs (bp) to 1.5 kb. oup.com Notably, the intron/exon boundary that separates the basic domain and the leucine (B10760876) zipper region from the activation domain in dCREB-A is conserved with that found in the mammalian CREB gene. oup.com The gene is reported to produce two transcripts and one unique polypeptide. flybase.orguniprot.org
| Feature | Size/Number | Location (Genomic DNA) |
| Gene Length | ~21 kb | - |
| Transcript Length | 4.5 kb | - |
| Number of Exons | 6 | Distributed over 21 kb |
| Number of Introns | 5 | - |
| Largest Intron Size | 10.5 kb | - |
| Smallest Intron Size | 71 bp | - |
| Number of Unique Polypeptides | 1 | - |
Transcriptional Start Sites and Promoter Characteristics
Transcriptional regulation of the dCREB-A gene is initiated from multiple start sites. Research has identified seven distinct transcriptional start sites for this gene. nih.govoup.com Interestingly, the region upstream of the 5' most transcriptional start site lacks a canonical TATA consensus sequence, suggesting that the promoter utilizes alternative mechanisms for transcription initiation. nih.govoup.com A P element insert has been mapped approximately 3.5 kb upstream of the transcription start site. biologists.com
Protein Domains and Structural Characteristics
The functional properties of dCREB-A are dictated by its distinct protein domains, particularly the basic leucine zipper (bZIP) domain.
Basic Leucine Zipper (bZIP) Domain Configuration
As a member of the bZIP family, dCREB-A contains a characteristic bZIP domain located towards its carboxyl terminus. nih.govflybase.orgbiologists.comharvard.edufrontiersin.orgnih.govnih.govnih.govresearchgate.netresearchgate.netuniprot.orgwikipedia.orgnih.gov This domain is essential for both sequence-specific DNA binding and protein dimerization. flybase.orgbiologists.comharvard.edunih.govresearchgate.netwikipedia.org The bZIP domain typically spans 60-80 amino acids and consists of two subregions: a basic region responsible for DNA contact and a leucine zipper region mediating dimerization through coiled-coil interactions. flybase.orgwikipedia.org In dCREB-A, the bZIP domain is located at amino acid positions 441-504, with the basic motif at positions 443-463 and the leucine zipper at positions 469-476. uniprot.org
| Domain/Region | Location (Amino Acid Positions) | Function |
| bZIP Domain | 441-504 | DNA binding and Dimerization |
| Basic Motif (within bZIP) | 443-463 | DNA Binding |
| Leucine Zipper (within bZIP) | 469-476 | Dimerization |
Comparison of DNA-Binding Domain Homology with Mammalian CREB
dCREB-A shares structural similarities with mammalian CREB proteins, particularly within the bZIP domain. biologists.comharvard.edufrontiersin.orgnih.govnih.govresearchgate.netresearchgate.netwikigenes.orgsdbonline.org While dCREB-B (also known as dCREB2) is considered more homologous to mammalian CREB and CREM, dCREB-A is less conserved compared to these mammalian counterparts. biologists.comfrontiersin.orgwikigenes.orgsdbonline.org However, the DNA-binding domain of dCREB-A exhibits closer relatedness to mammalian CREB than to AP-1 factors in terms of both sequence homology and specificity for binding to the cAMP-responsive element (CRE). nih.govnih.govresearchgate.netresearchgate.netwikigenes.org The bZIP domain of Drosophila BBF-2 (dCREB-A) shows 71% amino acid similarity with the bZIP domain of human CREB-H. oup.com
Distinguishing Structural Features (e.g., hydrophobic residue iterations)
A notable distinguishing structural feature of the dCREB-A protein lies within its leucine zipper domain. Unlike the typical four or five hydrophobic residue iterations found in the leucine zippers of many other bZIP proteins, dCREB-A contains six such iterations. nih.govnih.govresearchgate.netresearchgate.netwikigenes.org This unusual characteristic may contribute to unique dimerization properties or interactions of dCREB-A.
Alternative Splicing and Isoform Diversity (if applicable to dCREB-A, distinguishing from dCREB2)
The crebA gene primarily produces a single protein isoform. nih.govuniprot.org This is a key characteristic that distinguishes dCREB-A from the other major CREB family protein in Drosophila, dCREB2 (also known as dCREB-B or CREBB), which is encoded by the crebB gene. nih.govuniprot.org In contrast to the limited isoform diversity of dCREB-A, the crebB gene undergoes extensive alternative splicing. nih.govnih.govnih.govuniprot.org This alternative splicing of the crebB transcript results in the production of multiple dCREB2 protein isoforms. nih.govnih.govnih.govuniprot.org These dCREB2 isoforms exhibit functional diversity, with some acting as transcriptional activators (e.g., dCREB2-a) and others as repressors (e.g., dCREB2-b). nih.gov The difference in alternative splicing patterns between the crebA and crebB genes, leading to a single primary isoform for dCREB-A and multiple isoforms for dCREB2, contributes significantly to their distinct molecular properties and biological roles within the fly. nih.govuniprot.org
Compound Information
Transcriptional Regulation and Gene Expression by Dcreb a
DNA-Binding Specificity and Consensus Sequences
As a member of the bZIP family of transcription factors, dCREB-A contains a basic region-leucine zipper domain that mediates its ability to bind DNA and form dimers. uniprot.orgwikipedia.orguniprot.orguniprot.orgebi.ac.ukuniprot.org dCREB-A binds to DNA as a dimer. uniprot.orguniprot.org Analysis of DNA regions bound by CrebA in vivo has revealed consensus binding sites that are similar to those recognized by mammalian Creb3-like proteins, consistent with findings from earlier in vitro studies. uniprot.org
Binding to cAMP Response Elements (CRE)
dCREB-A exhibits specific binding to the cAMP Response Element (CRE). uniprot.orgwikipedia.org CREB proteins, including dCREB-A, typically bind as dimers to the palindromic consensus sequence TGACGTCA. uniprot.orguniprot.org Studies have shown that dCREB-A can bind to the cyclic AMP-responsive element found in the somatostatin (B550006) gene. uniprot.orgflybase.org The DNA-binding domain of dCREB-A shares closer sequence homology and specificity for cAMP-responsive element binding with mammalian CREB than with AP-1 factors. uniprot.orgflybase.org Despite binding the CRE, dCREB-A's transcriptional activity is only mildly enhanced by cAMP, and it lacks a consensus phosphorylation site for Protein Kinase A (PKA), distinguishing it from other Drosophila CREB proteins like dCREB-B. uniprot.org
Binding to Fat Body-Specific Enhancers and other Regulatory Elements
dCREB-A, identified initially as BBF-2, is known to bind to enhancer elements that drive gene expression specifically in the fat body, such as those associated with the alcohol dehydrogenase (Adh) and yolk protein (Yp) genes. uniprot.orgudel.eduuniprot.org Research has demonstrated that BBF-2 can bind to both fat body- and liver-specific regulatory elements. uniprot.orguniprot.org Experimental evidence shows that mutations that disrupt BBF-2 binding to Adh fat body enhancers in vitro lead to a decrease in the activity of these enhancers in transgenic flies. uniprot.org BBF-2 binds to a specific consensus sequence identified as 5'-T[AC]NACGTAN[TG]C-3'. uniprot.orgudel.edu Furthermore, CrebA has been shown to bind to the Dmu box B, a regulatory element located upstream of the Adh-1 gene that functions as a larval fat body-specific enhancer. uniprot.org
Mechanisms of Transcriptional Activation
dCREB-A functions as a transcriptional activator and has been shown to activate transcription in cell culture systems. uniprot.orgwikipedia.orguniprot.orgudel.eduflybase.orguniprot.org Transcriptional activation by CREB proteins is often regulated by phosphorylation events. uniprot.org In mammalian systems, the CREB Binding Protein (CBP) interacts with phosphorylated CREB, facilitating its connection to the RNA polymerase II preinitiation complex and thereby triggering transcriptional activation. uniprot.org In Drosophila, dCREB-A drives transcriptional expression by influencing RNA polymerase II elongation. uniprot.org The transcription of the dCREB-A gene itself is subject to cooperative regulation by the transcription factors CBP and Cut. pax-db.org Ectopic expression of CrebA in various tissues is sufficient to induce high-level expression of all tested secretory pathway component genes (SPCGs). uniprot.orguniprot.org
Regulation of Secretory Pathway Genes
CrebA plays a critical role in regulating secretory activity in multiple Drosophila tissues, including the salivary gland and epidermis. uniprot.orguniprot.org The CrebA/Creb3-like family of transcription factors is responsible for up-regulating the expression of both the general protein machinery involved in secretion and proteins secreted in a cell type-specific manner. ebi.ac.ukuniprot.orguniprot.org dCREB-A is required for enhancing the expression of genes that encode components of the secretory pathway. uniprot.org It directly binds to the enhancer regions of secretory pathway genes and is both necessary and sufficient for activating the expression of every SPCG examined to date. ebi.ac.ukuniprot.orguniprot.org Microarray analysis has demonstrated that CrebA leads to the increased expression of genes encoding cell type-specific secreted components. ebi.ac.ukuniprot.orguniprot.org CrebA is a vital regulator of endoplasmic reticulum (ER) secretory pathway genes, particularly in response to nutrient intake. uniprot.org
Upregulation of General Protein Secretion Machinery
CrebA is responsible for the upregulation of the general protein machinery necessary for secretion in all cell types. ebi.ac.ukuniprot.orguniprot.org Direct binding studies have shown that CrebA binds to genes encoding core components of the secretory machinery, including elements of the signal recognition particle and its receptor, ER cargo translocators, Cop I and Cop II vesicles, and the associated structural proteins and enzymes. uniprot.orguniprot.org Microarray profiling indicates that over half of the genes whose expression requires CrebA encode identifiable components of the secretory pathway. uniprot.org These targets include elements of the general secretory machinery that function universally across different cell types. uniprot.orguniprot.org CrebA promotes the expression of the ER protein sorting machinery by facilitating RNA polymerase II elongation. uniprot.org Studies involving the constitutive active form of human CREB3, an orthologue of dCREB-A, have shown that its expression in dendritic cells induces the upregulation of secretory pathway genes, including components of COPII vesicles. uniprot.orgpax-db.org
Role in Endoplasmic Reticulum (ER) Stress Response and Unfolded Protein Response (UPR)
dCREB-A has been identified as a novel regulator of infection tolerance in Drosophila. sdbonline.org Studies have shown that the loss of dCREB-A during microbial infection triggers endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR). sdbonline.org This activation of ER stress and UPR contributes to infection-induced mortality. sdbonline.org This suggests that dCREB-A is required to prevent ER stress and UPR activation during infection, likely by promoting the expression of genes necessary for the secretory pathway, which can become overwhelmed during the production of immune factors. sdbonline.org While mammalian CREB3-like proteins are known ER-bound transcription factors implicated as sensors in the UPR, dCREB-A's role appears to be in preventing the stress response rather than directly sensing it in the same manner as its mammalian counterparts. sdbonline.orgrupress.org
Interaction with Other Transcription Factors and Co-regulators
As a transcription factor, dCREB-A interacts with DNA and likely with other proteins to regulate gene expression. uniprot.org Its function is integrated with other signaling pathways and transcriptional machinery.
dCREB-A contains a basic region/leucine (B10760876) zipper (bZIP) domain, which is characteristic of transcription factors that bind DNA as dimers. nih.govbiologists.comsemanticscholar.org This domain mediates both DNA binding and protein dimerization. biologists.comresearchgate.net CREB family proteins, in general, form active homodimers and heterodimers to interact with CREs, co-activators, and basal transcriptional factors. nih.gov While the bZIP domain of dCREB-A shares homology with mammalian CREB, it contains six hydrophobic residue iterations in the zipper domain, which is unusual compared to the four or five commonly found in this protein group. tandfonline.com The presence of polar amino acids in the 'a' position of Drosophila bZIP proteins, including dCREB-A, may influence dimerization specificity, potentially favoring homodimerization or specific heterodimerization partners. semanticscholar.org dCREB-A may bind DNA as heterodimers with other bZIP proteins. uniprot.orgflybase.org
CREB-binding protein (CBP) is a transcriptional co-activator that interacts with various transcription factors, including members of the CREB family, to enhance gene expression. nih.govnih.govuniprot.orgebi.ac.uk In Drosophila, dCBP is a large multidomain protein that functions in numerous developmental contexts and interacts with over 100 proteins. nih.govresearchgate.net Studies in Drosophila have indicated that the CREB transcription factor appears to function with CBP at multiple stages of retinal development. nih.govresearchgate.net While much of the research on CBP interaction with CREB in Drosophila may refer to dCREBB due to its higher homology to mammalian CREB and its role in memory, the general function of dCBP as a co-activator for CREB family members suggests a potential interaction with dCREB-A. frontiersin.orgnih.gov The interaction between CREB and CBP is supported by biochemical evidence placing them downstream of receptor tyrosine kinase signaling. nih.gov Although the provided information specifically mentions CBP interacting with "the CREB transcription factor" in the context of Drosophila eye development, and distinguishes dCREB-A from dCREB2, a direct, detailed account of CBP's influence specifically on dCREB-A's transcriptional activity, distinct from dCREB2, is not explicitly detailed in the search results. However, given CBP's role as a general co-activator for CREB family proteins and the evidence of CREB-CBP interaction in Drosophila, it is plausible that dCBP could influence dCREB-A's activity, likely by enhancing its transcriptional activation function through mechanisms such as chromatin remodeling or facilitating the recruitment of the basal transcription machinery. nih.govebi.ac.ukresearchgate.net
Developmental and Tissue Specific Roles of Dcreb a
Embryonic Development
dCREB-A is essential for Drosophila embryonic development, and null mutations in the dCREB-A gene result in lethality late in embryogenesis, before or at hatching. nih.govoup.comnih.gov This highlights a non-redundant function for this CRE-binding protein during embryogenesis. nih.govoup.comnih.gov
Expression Patterns during Embryogenesis
The expression of dCREB-A RNA and protein is dynamic throughout Drosophila embryogenesis. biologists.comnih.govnih.gov High levels of dCREB-A are observed in the salivary gland primordia starting around embryonic stage 9 through early stage 11, initially in both presecretory and some duct cells, and later specifically in the secretory cells from late stage 11 onwards and throughout larval life. biologists.comnih.gov dCREB-A expression in the salivary gland is dependent on the homeotic gene Sex combs reduced (Scr). biologists.com Loss of Scr function eliminates dCREB-A expression in the salivary gland region, while ectopic Scr expression leads to ectopic dCREB-A expression. biologists.com
Beyond the salivary glands, dCREB-A is also expressed at lower levels in other embryonic tissues, including the trachea (starting at stage 11 in dorsal trunk cells), a subset of neuroblasts (stage 9 through 11), the proventriculus (stage 13 to 17), the amnioserosa, the epidermis (starting in a subset of cells at stage 11 and in all epidermal cells by stage 13), and derivatives of the foregut. biologists.comnih.govnih.gov dCREB-A protein is detected in the nuclei of these expressing tissues. nih.govnih.gov
Here is a summary of dCREB-A expression patterns during Drosophila embryogenesis:
| Tissue | Embryonic Stage(s) | Notes |
|---|---|---|
| Salivary Gland | Stage 9 - Larval Life | High levels, initially in primordia, later in secretory cells; dependent on Scr. biologists.comnih.gov |
| Trachea | Stage 11 - End of Embryogenesis | Dorsal trunk cells. biologists.com |
| Neuroblasts | Stage 9 - 11 | Subset of neuroblasts. biologists.com |
| Proventriculus | Stage 13 - 17 | biologists.com |
| Amnioserosa | Stage 9 - 16 | flybase.org |
| Epidermis | Stage 11 - End of Embryogenesis | Starts in subset, then all epidermal cells. biologists.com |
| Foregut derivatives | Embryogenesis | biologists.com |
Essential Non-Redundant Functions in Embryogenesis
The absolute requirement of dCREB-A for embryonic development underscores its non-redundant function. nih.govoup.comnih.gov Null mutations in dCREB-A lead to embryonic lethality, indicating that other CRE-binding proteins in Drosophila, such as dCREB-B, cannot fully compensate for the loss of dCREB-A function during embryogenesis. nih.govoup.comnih.gov
Salivary Gland Development and Function
The salivary gland is a key tissue where dCREB-A plays a significant role. It is expressed at very high levels in the developing salivary gland throughout embryogenesis and larval life. biologists.comflybase.orgsdbonline.org While embryonic salivary glands in dCREB-A mutant embryos appear relatively normal morphologically, sometimes showing a mildly crooked phenotype, the primary role of dCREB-A in this tissue appears to be physiological rather than purely morphogenetic. sdbonline.org
Role in Secretory Capacity
A major function of dCREB-A in the salivary gland is the transcriptional upregulation of genes encoding components of the secretory pathway. sdbonline.orgnih.govbiologists.com Studies have shown that dCREB-A directly binds to the enhancers of secretory pathway genes (SPCGs) and is both necessary and sufficient to activate their expression. sdbonline.orgrupress.org This includes genes encoding proteins involved in ER targeting and translocation, as well as transport between the ER and Golgi. nih.govbiologists.com High-level expression of these genes in the early salivary gland requires dCREB-A throughout embryogenesis. nih.govbiologists.com Fork head (Fkh), another transcription factor, is required for maintaining late dCREB-A expression in the salivary gland, suggesting Fkh influences SPCG expression indirectly through dCREB-A. nih.govbiologists.com Consequently, dCREB-A is crucial for the elevated secretory activity characteristic of the salivary gland. sdbonline.orgnih.govbiologists.com
Epidermal Development and Cuticular Patterning
dCREB-A is also expressed in the embryonic epidermis and is essential for proper cuticle development. biologists.comsdbonline.orgbiologists.com Loss-of-function mutations in dCREB-A result in severe defects in the larval cuticle, including reduced size and strength, poorly formed mouthparts and filzkörper, and frequently, large holes in the dorsal cuticle. sdbonline.org There are also general defects in cuticular patterning. sdbonline.org The cuticle phenotypes observed in dCREB-A mutants are nearly identical to those seen in mutants for individual SPCGs whose epidermal expression is dependent on dCREB-A. sdbonline.orgbiologists.com This suggests that the cuticular defects in dCREB-A mutants may be primarily due to compromised secretory function in the epidermal cells responsible for producing the cuticle. sdbonline.org
Influence on Dorsal/Ventral Patterning
dCREB-A is required for the proper patterning of cuticular structures on both the dorsal and ventral surfaces of the larval epidermis. biologists.combiologists.comsdbonline.orgnih.gov In dCREB-A mutant larvae, only lateral structures are present around the entire circumference of each segment, indicating a lateralization of dorsal and ventral epidermal cell fates. biologists.combiologists.comsdbonline.orgnih.gov Genetic epistasis tests suggest that dCREB-A functions late in the Decapentaplegic (DPP) and Spitz (SPI) signaling pathways, acting as a transcription factor that translates extracellular signals from these pathways into changes in gene expression necessary for dorsal/ventral patterning in the epidermis. biologists.combiologists.comsdbonline.orgnih.gov While dCREB-A interacts genetically with decapentaplegic and spitz, it does not show genetic interaction with tested segment polarity genes, despite the cuticular pattern alterations in mutants being reminiscent of a segment polarity phenotype. sdbonline.org This places dCREB-A near the end of the DPP and SPI signaling cascades in epidermal patterning. biologists.combiologists.com
Interaction with Signaling Cascades (e.g., DPP and SPI)
Research indicates that dCREB-A functions near the downstream end of both the Decapentaplegic (DPP) and Spitz (SPI) signaling cascades in the context of epidermal patterning. biologists.com These pathways are critical for establishing dorsal/ventral polarity during Drosophila development. biologists.comresearchgate.net By acting downstream of these signals, dCREB-A is proposed to translate extracellular signals into changes in gene expression, which are essential for proper cuticle differentiation and patterning of cuticular structures on both dorsal and ventral surfaces. biologists.com Loss-of-function mutations in dCREB-A lead to larvae exhibiting only lateral cuticular structures, highlighting its requirement in patterning both dorsal and ventral domains. biologists.com
Furthermore, Dpp signaling is involved in restricting the size of the salivary gland primordia. Loss of Dpp activity results in the dorsal expansion of genes, such as dCREB-A, that mark the salivary glands. researchgate.netbiologists.com This suggests an interplay between Dpp signaling and the spatial restriction of dCREB-A expression in certain developmental contexts. While some studies on Dpp signaling in the midgut mention the involvement of dCREB-B (dCREB2) binding to CRE sites, the direct interaction of dCREB-A with Dpp signaling in the midgut requires further specific clarification within the provided search results focusing solely on dCREB-A. embopress.orgsdbonline.org
Other Tissues and Developmental Stages
This compound exhibits a complex and dynamic expression pattern throughout Drosophila development, being detected in numerous tissues during embryogenesis and persisting into adulthood in specific organs. nih.govbiologists.comnih.govsdbonline.org
Trachea, Neuroblasts, Proventriculus, Amnioserosa, Foregut
During embryogenesis, dCREB-A is expressed in a variety of tissues critical for larval development. Expression in the foregut primordia is observed as early as embryonic stage 6 and continues in foregut derivatives until the end of embryogenesis. biologists.comsdbonline.org this compound accumulates in the amnioserosa starting around embryonic stage 8 and disappears by stage 13. biologists.comsdbonline.org Transient expression of dCREB-A is detected in a subset of neuroblasts from stage 9 through stage 11. biologists.comsdbonline.org In the trachea, dCREB-A expression is first seen at the onset of tracheal pit formation at stage 11 and remains in the dorsal trunk tracheal cells throughout embryogenesis. biologists.comsdbonline.org The proventriculus also shows dCREB-A expression from embryonic stage 13 to 17. biologists.comsdbonline.org
Table 1: Embryonic Expression Pattern of this compound
| Tissue | Embryonic Stage(s) Observed |
| Foregut Primordia/Derivatives | Stage 6 - End of embryogenesis |
| Amnioserosa | Stage 8 - 13 |
| Neuroblasts | Stage 9 - 11 (subset) |
| Trachea | Stage 11 - End of embryogenesis (dorsal trunk) |
| Proventriculus | Stage 13 - 17 |
dCREB-A is also expressed in the embryonic epidermis, starting in a subset of cells at stage 11 and accumulating in all epidermal cells by stage 13, persisting throughout the remainder of embryogenesis. biologists.com This epidermal expression is linked to its role in cuticle development and patterning. biologists.combiologists.com
Adult Tissue Expression (e.g., Brain, Optic Lobe, Midgut, Ovaries, Male Reproductive System)
dCREB-A expression continues into adulthood, with transcripts and protein detected in several adult tissues. In the adult brain and optic lobe, dCREB-A transcripts are found in cell bodies. nih.govflybase.orguniprot.orgresearchgate.netnih.govtypeset.io Midgut epithelial cells, specifically those of the cardia, also express dCREB-A transcripts. nih.govflybase.orguniprot.orgnih.govtypeset.io
In the adult female reproductive system, dCREB-A is expressed in the ovarian columnar follicle cells, with protein detected in ovary extracts. nih.govflybase.orguniprot.orgresearchgate.netnih.govwikigenes.org Specifically, dCREB-A is expressed in stage 9 through stage 11 follicle cell nuclei in adult female ovaries. wikigenes.org In the adult male reproductive system, dCREB-A RNA is observed in the seminal vesicle, ejaculatory duct, and ejaculatory bulb. nih.govflybase.orguniprot.orgresearchgate.netnih.govwikigenes.org These expression patterns in adult reproductive tissues suggest a potential involvement of dCREB-A in fertility. nih.govnih.gov
Table 2: Adult Tissue Expression of dCREB-A
| Tissue | Expression Observed (Transcript/Protein) |
| Brain (cell bodies) | Transcript |
| Optic Lobe (cell bodies) | Transcript |
| Midgut (cardia epithelial cells) | Transcript |
| Ovaries (columnar follicle cells) | Transcript and Protein |
| Male Reproductive System (seminal vesicle, ejaculatory duct, ejaculatory bulb) | RNA |
The widespread expression of dCREB-A in both developing and adult tissues underscores its diverse functions as a transcription factor in Drosophila.
This compound, a member of the bZIP family of transcription factors in Drosophila melanogaster, plays a crucial role in various cellular processes, including embryonic development, tissue specification, and immune responses. nih.govnih.gov It is known for its specific binding to the cAMP response element (CRE) DNA sequence. nih.govwikigenes.orgtandfonline.com Unlike its counterpart dCREB2, dCREB-A exhibits distinct characteristics in its signal transduction pathways and upstream regulation. sdbonline.orgbiologists.comfrontiersin.org
Signal Transduction Pathways and Upstream Regulation of Dcreb a
Role in cAMP Signaling Pathway (distinguishing its cAMP responsiveness from dCREB2)
dCREB-A shows a milder response to cAMP compared to dCREB2 (also known as dCREB-B). sdbonline.orgbiologists.comfrontiersin.org While both proteins bind to the CRE consensus site, dCREB-A's transcriptional activity is only mildly enhanced by cAMP. sdbonline.orgbiologists.com In contrast, dCREB2 contains a consensus site for cAMP-dependent PKA phosphorylation and exhibits PKA-responsive transcriptional activation, similar to mammalian CREB. sdbonline.orgbiologists.comfrontiersin.orgharvard.edu This difference in cAMP responsiveness is a key distinction between the two Drosophila CREB family members. sdbonline.orgbiologists.com
Table 1: Comparison of cAMP Responsiveness between dCREB-A and dCREB2
| Feature | dCREB-A | dCREB2 (dCREB-B) |
| cAMP Responsiveness | Mildly enhanced transcriptional activity | Shows PKA-responsive transcriptional activation |
| PKA Consensus Phosphorylation Site | Does not contain | Contains |
| Homology to Mammalian CREB | Less homology | More similar |
Integration with Developmental Signaling Cascades (e.g., Dpp, Spitz, Sex combs reduced)
dCREB-A is involved in integrating signals from several developmental pathways. In the salivary gland, its transcription is activated by Sex combs reduced (Scr), a master regulator of salivary gland fate. sdbonline.orgbiologists.comnih.gov Loss of Scr function results in the absence of dCREB-A expression in the salivary glands. biologists.com Additionally, dCREB-A is repressed by Teashirt in the salivary gland. sdbonline.org
Genetic interactions suggest that dCREB-A is involved in dorso-ventral patterning, showing involvement with the Decapentaplegic (Dpp) and Spitz (Spi) signaling pathways. sdbonline.orgbiologists.comnih.gov Epistasis tests with known dorsal/ventral patterning genes place dCREB-A near the end of both the Dpp and Spi signaling cascades, where it is proposed to translate extracellular signals into changes in gene expression. wikigenes.orgbiologists.comnih.gov Loss of dCREB-A results in a lateralized cuticular structure, indicating its requirement in patterning structures on both dorsal and ventral surfaces. biologists.comnih.gov While dCREB-A functions later than the initial involvement of Dpp and Spitz in establishing dorsoventral polarity, it is plausible that dCREB-A is a downstream target of Dpp or activated by pathways interacting with Dpp and Spitz signaling. sdbonline.orgbiologists.comembopress.org
Regulation by Immune Pathways (e.g., Toll and Imd)
Recent research has identified dCREB-A as a novel regulator of infection tolerance in Drosophila melanogaster. sdbonline.orgplos.org Upon bacterial infection, dCREB-A is upregulated in the fat body through both the Toll and Imd pathways. sdbonline.orgplos.orgdntb.gov.ua This upregulation is crucial for inducing the expression of secretory pathway genes, which are important for the host response to infection. sdbonline.orgplos.org Knockdown of dCREB-A significantly increases mortality from microbial infection without affecting bacterial load, highlighting its role in tolerance rather than resistance. sdbonline.orgplos.org Loss of dCREB-A during infection leads to endoplasmic reticulum (ER) stress and activation of the unfolded protein response (UPR), contributing to infection-induced mortality. sdbonline.orgplos.org
Table 2: Regulation of dCREB-A by Immune Pathways
| Immune Pathway | Stimulus | Tissue | Effect on dCREB-A Expression | Downstream Role of dCREB-A |
| Toll | Bacterial infection | Fat body | Upregulation | Induces secretory pathway genes; contributes to infection tolerance |
| Imd | Bacterial infection | Fat body | Upregulation | Induces secretory pathway genes; contributes to infection tolerance |
Potential Regulation by Kinases (e.g., PKA, JNK) and Phosphorylation Events (acknowledging differences from mammalian CREB/dCREB2)
While mammalian CREB and Drosophila dCREB2 are well-established targets of PKA phosphorylation, dCREB-A lacks a canonical PKA consensus phosphorylation site. sdbonline.orgbiologists.com Its transcriptional activity is only mildly enhanced by cAMP, consistent with it not being a primary target of PKA in the same manner as dCREB2 or mammalian CREB. sdbonline.orgbiologists.com
However, the phosphorylation state of CREB proteins in general is regulated by various kinases, including PKA, CaM kinases, and kinases in the Ras/MAPK pathway. biologists.comfrontiersin.org Given the genetic interaction with Dpp and Spitz pathways, which can involve kinase signaling, it is plausible that dCREB-A could be regulated by phosphorylation downstream of these cascades. sdbonline.orgbiologists.com Mammalian CREB is known to be a target of the Ras/MAPK pathway, suggesting a potential analogous regulation for dCREB-A. sdbonline.orgbiologists.com While direct phosphorylation of dCREB-A by specific kinases like JNK or others in developmental or immune pathways is not as extensively documented as PKA phosphorylation of dCREB2, the involvement of dCREB-A in diverse signaling contexts implies regulation through post-translational modifications, potentially including phosphorylation by kinases other than PKA. The differences in phosphorylation sites and cAMP responsiveness distinguish dCREB-A's regulatory mechanisms from those of mammalian CREB and Drosophila dCREB2. sdbonline.orgbiologists.comfrontiersin.org
Functional Implications and Biological Processes
Infection Tolerance and Host Response
dCREB-A has been identified as a novel regulator of infection tolerance in Drosophila melanogaster nih.govsdbonline.orgnih.govcreative-diagnostics.com. Infection tolerance is a host defense strategy that increases the ability of the host to withstand infection and its pathological effects without necessarily reducing the pathogen load nih.govnih.gov. Studies have shown that crebA expression is upregulated in the fat body of Drosophila following bacterial infection, mediated by both the Toll and Imd signaling pathways nih.govnih.gov.
Experimental knockdown of crebA expression significantly increased mortality in flies challenged with bacteria, despite no significant change in bacterial load compared to wild-type flies nih.govnih.gov. This finding indicates that dCREB-A contributes to the host's ability to tolerate infection rather than directly combating the pathogen nih.govnih.gov.
Further research has revealed that dCREB-A regulates multiple genes involved in the secretory pathway nih.govnih.govcreative-diagnostics.com. The loss of dCREB-A function during infection triggers endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), which contributes to infection-induced mortality nih.govnih.govcreative-diagnostics.com. This suggests that the role of dCREB-A in infection tolerance may be linked to its function in protecting cells from stress during the robust response to infection nih.govnih.gov.
| Experimental Finding | Impact of crebA Knockdown in Infected Flies | Reference |
| Mortality after bacterial challenge | Significantly Increased | nih.govnih.gov |
| Bacterial load after bacterial challenge | No significant change | nih.govnih.gov |
| Expression of secretory pathway genes | Decreased | nih.govnih.govcreative-diagnostics.com |
| ER stress and UPR activation during infection | Triggered/Activated | nih.govnih.govcreative-diagnostics.com |
Learning and Memory Formation
dCREB-A plays a significant role in learning and memory formation, particularly in the context of long-term memory (LTM) in Drosophila pnas.orgfrontiersin.orgpnas.orgresearchgate.net. Its function in memory has been distinguished from that of dCREBB (also known as dCREB2), another CREB family protein in Drosophila that produces multiple isoforms with both activator and repressor functions in memory frontiersin.orgresearchgate.netjneurosci.org.
The formation of LTM typically requires de novo protein synthesis pnas.orgbiorxiv.orgnih.gov. Recent studies confirm that dCREB-A promotes protein synthesis-dependent LTM formation in Drosophila pnas.orgfrontiersin.orgpnas.orgresearchgate.net. This is in contrast to some earlier findings that focused on dCREBB isoforms in LTM modulation researchgate.netjneurosci.orgnih.gov. Inducible transgenic manipulation experiments have demonstrated that manipulating crebA levels specifically in certain neurons can impact LTM pnas.orgpnas.orgresearchgate.net.
| Manipulation of crebA in DAL Neurons | Effect on 1-day Memory (after specific training) | Persistence of Effect | Reference |
| RNAi knockdown | Impaired (after 10xS training) | Not specified | pnas.orgresearchgate.net |
| Overexpression | Enhanced (after 1x or 3xS training) | Persisted at least 4 days | pnas.orgresearchgate.net |
Note: 1xS, 3xS, and 10xS refer to different spaced training protocols.
Research has localized the critical function of dCREB-A in LTM formation to specific neuronal circuits. Notably, dCREB-A is shown to be involved in LTM formation specifically within paired dorsal-anterior-lateral (DAL) neurons in Drosophila pnas.orgpnas.orgresearchgate.net. Inducing the expression of dCREB-A in just these two DAL neurons was sufficient to enhance LTM following aversive olfactory conditioning pnas.orgpnas.orgresearchgate.net.
While Mushroom Bodies are central to olfactory memory formation in Drosophila, studies investigating the role of CREB proteins in this area have often focused on dCREBB biorxiv.orgelifesciences.orgnih.gov. The findings on dCREB-A emphasize its specific importance in the DAL neurons for gating protein synthesis-dependent LTM pnas.orgpnas.orgresearchgate.net. DAL neurons have axonal processes that connect with the Mushroom Body circuit nih.gov.
The regulation of LTM involves a balance between activator and repressor forms of CREB proteins pnas.orgresearchgate.netjneurosci.org. In the context of dCREB-A's role in DAL neurons, studies indicate an interaction with dCREBB repressor proteins pnas.orgpnas.orgresearchgate.net. Specifically, crebA transcription in DAL neurons, which is induced by training, can be repressed by the overexpression of dCREBB pnas.orgresearchgate.net. This suggests a mechanism where dCREBB can antagonize the LTM-promoting effects of dCREB-A pnas.orgresearchgate.net.
| Protein Interaction in DAL Neurons | Effect on crebA Transcription | Effect on LTM Formation | Reference |
| Training-induced activity | Induces crebA transcription | Promotes LTM | pnas.orgresearchgate.net |
| Overexpression of dCREBB repressor | Represses crebA transcription | Antagonizes LTM | pnas.orgpnas.orgresearchgate.net |
Neuroplasticity and Synaptic Function
CREB proteins in general are recognized for their crucial roles in neuroplasticity and synaptic function, processes fundamental to learning and memory nih.govfrontiersin.orgcsic.es. They are involved in regulating gene expression that leads to structural and functional changes at synapses nih.govcsic.es. While dCREB-A's primary documented role in the search results is its contribution to LTM consolidation via protein synthesis-dependent mechanisms in specific neurons like DAL neurons pnas.orgfrontiersin.orgpnas.orgresearchgate.net, which inherently involves changes in neuronal function and connectivity, direct studies specifically detailing dCREB-A's broader involvement in various forms of neuroplasticity or synaptic function, independent of its LTM role, were not prominently found. The role of CREB in modulating intrinsic excitability of neurons has also been noted, which can impact learning and memory csic.es.
Circadian Rhythms
There is some evidence suggesting a link between dCREB-A and circadian rhythms in Drosophila. dCREB-A transcript levels have been shown to exhibit diurnal regulation in clock neurons sdbonline.orgsdbonline.org. Furthermore, the loss of dCREB-A has been reported to partially suppress the effects of certain mutations on behavior, implying an involvement in pathways related to circadian control sdbonline.orgsdbonline.org. While dCREBB (dCREB2) has also been implicated in circadian rhythms with its activity cycling rhythmically nih.govplos.org, the specific and distinct contribution of dCREB-A to the core circadian clock mechanism or its output pathways warrants further investigation.
Compound Names and PubChem CIDs
Research Methodologies for Studying Dcreb a
Genetic Approaches in Drosophila
Genetic manipulation in Drosophila provides powerful tools to dissect the in vivo function of dCREB-A. These approaches involve altering the expression or function of the dCREB-A gene and observing the resulting phenotypes.
Overexpression Studies and Transgenic Lines
Overexpression studies using transgenic Drosophila lines have been employed to investigate the potential gain-of-function effects of dCREB-A. Transgenic animals carrying constructs that drive increased expression of dCREB-A allow researchers to examine the consequences of elevated dCREB-A levels in specific tissues or developmental stages.
While some studies on CREB function in Drosophila memory have focused on overexpression of dCREB2 (also known as dCREB-B) isoforms, research specifically on dCREB-A overexpression has also been conducted. Increased CREBA expression has been shown to enhance long-term memory (LTM) following aversive olfactory conditioning, particularly when induced in specific neurons like the dorsal-anterior-lateral (DAL) neurons. This enhancement suggests that elevated levels of CREBA can promote protein synthesis-dependent LTMs.
Overexpression of dCREB-A in Drosophila dendritic arborization (da) sensory neurons was found to promote high order dendritic branching complexity by regulating COPII secretory pathway genes. sdbonline.org Phenotypic suppression assays involving simultaneous RNAi knockdown of COPII components and dCREB-A overexpression further supported the role of dCREB-A in regulating this pathway for dendrite development. sdbonline.org Overexpression of dCREB-A in a Cut gain-of-function genetic background was also shown to enhance the dendritic branching phenotype. sdbonline.org
Epistasis Tests with Other Genes
Epistasis tests are a crucial genetic method used to determine the functional order of genes in a pathway. By analyzing the phenotypes of double mutants, researchers can infer whether one gene acts genetically upstream or downstream of another.
Epistasis tests have been performed with dCREB-A and genes known to be involved in dorsal/ventral patterning in Drosophila, such as decapentaplegic (dpp) and spitz (spi). sdbonline.orgnih.gov dpp encodes a TGFβ-like signaling protein essential for patterning the dorsal half of the embryo and larva, while spi encodes a TGFα-like signaling protein required for patterning the most ventral structures. sdbonline.orgnih.gov
Results from epistasis tests suggest that dCREB-A functions near the end of both the DPP- and SPI-signaling cascades. sdbonline.orgnih.gov In dpp null larvae, the entire cuticle is ventralized. sdbonline.orgnih.gov However, in dpp; dCREB-A double mutants, the entire cuticle is lateralized, a phenotype characteristic of dCREB-A mutants alone. sdbonline.orgnih.gov Similarly, in spi; dCREB-A double mutants, while narrower denticle bands and some fusion of denticles were observed, the denticles retained the morphology found in dCREB-A mutants. These findings indicate that dCREB-A is epistatic to dpp and spi, supporting the model that dCREB-A acts downstream of these signaling pathways to translate extracellular signals into changes in gene expression that pattern the epidermis. sdbonline.orgnih.gov
Epistasis tests with segment polarity genes, such as engrailed, wingless, gooseberry, Cubitus interruptus, and hedgehog, did not demonstrate genetic interaction with dCREB-A, suggesting that dCREB-A is not involved in segment polarity pathways.
Molecular Biology Techniques
Molecular biology techniques are essential for characterizing the dCREB-A gene, its transcripts, and the dCREB-A protein itself, as well as for investigating its interactions and regulatory networks.
cDNA Cloning and Gene Sequencing
The identification and characterization of the dCREB-A gene involved molecular cloning techniques, including cDNA cloning. Two novel Drosophila genes, dCREB-A and dCREB-B, were identified by screening a cDNA expression library for proteins that bind the canonical CRE consensus sequence, TGACGTCA. nih.govsdbonline.org This process led to the isolation of cDNA clones corresponding to the dCREB-A gene. nih.govsdbonline.org
Gene sequencing has been crucial for determining the structure of the dCREB-A gene and characterizing mutations. The dCREB-A gene structure has been characterized, revealing that the 4.5-kb transcript is encoded by six exons distributed over 21 kb of DNA. flybase.orgnih.gov Sequencing of different dCREB-A alleles, such as the excision alleles, has shown that they involve small deletions in the transcribed region or upstream of the gene. sdbonline.org Comparison of genomic DNA sequence with cDNA sequences has also helped in understanding the exon/intron organization.
Microarray Profiling and Transcriptomics
Microarray profiling and transcriptomics are high-throughput techniques used to analyze the expression levels of thousands of genes simultaneously. These methods have been applied to study the transcriptional targets of dCREB-A and its role in regulating gene expression on a global scale.
Microarray profiling has revealed that dCREB-A up-regulates the expression of genes encoding secretory pathway components, both general machinery and cell type-specific secreted proteins. Studies have shown that dCREB-A is essential for the high-level expression of these genes in secretory tissues like the salivary gland and epidermis. Microarray analysis indicated that dCREB-A is required for the full expression of approximately 400 genes, including nearly 200 implicated in secretion.
Comparative transcriptomics studies have identified dCREB-A as a novel regulator of infection tolerance in Drosophila. By profiling the transcriptomic response to various bacteria, researchers found that dCREB-A is among a core set of genes differentially expressed in response to most tested bacteria. Knockdown of dCREB-A significantly increased mortality from microbial infection without altering bacterial load, indicating a role in host tolerance. Upon infection, dCREB-A is upregulated in the fat body and is required to induce the expression of secretory pathway genes. Loss of dCREB-A during infection triggered endoplasmic reticulum (ER) stress, which contributed to infection-induced mortality.
Table 2 summarizes key findings from microarray profiling and transcriptomics studies involving dCREB-A:
| Research Area | Key Findings | Reference |
| Secretory Pathway | Up-regulates genes encoding secretory pathway components; essential for high-level expression in secretory tissues. | |
| Infection Tolerance | Novel regulator of infection tolerance; upregulated upon infection; required for secretory gene expression in fat body; prevents ER stress. | |
| Global Regulation | Required for full expression of ~400 genes, including ~200 involved in secretion. |
Targeted DamID (TaDa) for Gene Identification
Targeted DamID (TaDa) is a technique used for cell-type-specific profiling of gene expression and chromatin binding in vivo without the need for cell isolation. nih.govandreabrandlab.org This method involves fusing the Escherichia coli DNA adenine (B156593) methyltransferase (Dam) protein to a DNA- or chromatin-binding protein of interest. nih.govandreabrandlab.org Expression of this fusion protein leads to methylation of adenine residues within GATC sequences located near the protein's binding sites in the genome. nih.govandreabrandlab.org By sequencing the methylated fragments, the target genes of the protein can be identified. nih.gov
While research using TaDa in Drosophila has frequently focused on other CREB family members like CrebB to identify memory phase-specific genes in mushroom bodies, the principle is applicable to studying dCREB-A targets. nih.govsdbonline.orgresearchgate.netplos.org Studies have noted that CrebA/Creb3-like transcription factors, the family to which dCREB-A belongs, function to up-regulate the expression of genes involved in the secretory pathway. sdbonline.orgfrontiersin.org Expression of a constitutively active form of CREB3 in dendritic cells, for instance, has been shown to induce the upregulation of secretory pathway genes. frontiersin.org TaDa offers advantages such as occurring in vivo, not requiring protein fixation which can cause artifacts, and being performable with fewer cells compared to techniques like ChIP-seq. andreabrandlab.orgplos.org It can also provide binding coordinates over time intervals. plos.org
Immunohistochemistry and Protein Expression Analysis
Immunohistochemistry (IHC) is a widely used technique to detect and localize specific proteins within tissue samples using antibodies. cellsignal.com This method allows for the assessment of protein expression patterns and levels while preserving the morphological context of the tissue. cellsignal.com By using antibodies specific to dCREB-A, researchers have been able to determine its spatial and temporal expression profile during Drosophila development.
Studies employing anti-dCREB-A antibodies have shown that the this compound is expressed in the nuclei of various embryonic tissues, including the salivary gland, proventriculus, and stomadeum. nih.govnih.govexlibrisgroup.com Later in embryogenesis, staining with anti-dCREB-A antibodies is detected in tracheal cell nuclei and specific nuclei within the segments. nih.govnih.govexlibrisgroup.com In adult female ovaries, dCREB-A is expressed in the nuclei of stage 9 through stage 11 follicle cells. nih.govnih.govexlibrisgroup.com In adults, dCREB-A transcripts have also been found in the brain and optic lobe cell bodies, salivary gland, midgut epithelial cells of the cardia, ovarian columnar follicle cells in females, and in the seminal vesicle, ejaculatory duct, and ejaculatory bulb in males. nih.govwikigenes.org
The expression pattern of dCREB-A in these specific tissues and developmental stages suggests its involvement in various processes, including embryonic development, fertility, and potentially neurological functions. nih.govnih.gov Analysis of dCREB-A expression using immunohistochemistry in mutant Drosophila lines, such as those lacking shn or brk activity, has also provided insights into how other signaling pathways might influence dCREB-A expression patterns during embryogenesis. biologists.com
Cell Culture Assays for Transcriptional Activity
Cell culture assays are valuable tools for investigating the transcriptional activity of proteins like dCREB-A. These assays typically involve introducing a reporter construct containing a promoter region linked to a gene encoding an easily detectable product (e.g., luciferase or green fluorescent protein) into cultured cells. By co-transfecting cells with a construct expressing the protein of interest (dCREB-A) and the reporter construct, researchers can assess the ability of dCREB-A to activate or repress transcription from the specific promoter.
Research has demonstrated that dCREB-A can activate transcription in cell culture systems. nih.govexlibrisgroup.comnih.govwikigenes.org While dCREB-A binds to the CRE consensus site, its transcriptional activity is reported to be only mildly enhanced by cAMP, distinguishing it from other CREB family members like dCREB-B which shows PKA-responsive transcriptional activation. biologists.com This suggests that while dCREB-A is a CRE-binding protein, its transcriptional regulatory mechanisms may differ from those primarily mediated by cAMP-dependent phosphorylation. biologists.com
Studies using cell culture have also indicated that dCREB-A, as a member of the CREB3-like family, plays a role in regulating genes involved in the secretory pathway. sdbonline.orgfrontiersin.org Expression of related CREB3 factors has been shown to upregulate genes encoding components of the secretory pathway in cell culture. frontiersin.org These findings from cell culture assays contribute to understanding the molecular functions of dCREB-A as a transcription factor and its potential roles in cellular processes.
Comparative and Evolutionary Perspectives of Dcreb a
Homology and Divergence from Mammalian CREB/CREM Proteins
The CREB family of transcription factors, which includes CREB (cAMP response element-binding protein) and CREM (cAMP response element modulator), is well-characterized in mammals for its role in mediating cellular responses to a variety of stimuli, particularly through the cAMP signaling pathway. nih.govbiu.ac.il In Drosophila melanogaster, two primary CREB proteins have been identified: dCREB-A and dCREB2 (also known as CREBB). nih.govresearchgate.net
While both are considered CREB family proteins, they exhibit different degrees of homology to their mammalian counterparts. dCREB2/CREBB is more closely related to the mammalian CREB and CREM proteins, especially in the highly conserved basic region-leucine zipper (bZIP) domain responsible for DNA binding and dimerization. harvard.eduharvard.edu This domain in dCREB2 can show up to 90% amino acid identity with mammalian CREB/CREM. harvard.eduharvard.edu Furthermore, like mammalian CREB/CREM, the dCREB2 gene generates multiple isoforms through alternative splicing, including transcriptional activators and repressors. nih.govharvard.edu Some dCREB2 isoforms are responsive to protein kinase A (PKA), a key feature of mammalian CREB-mediated gene expression. harvard.edu
Functionally, mammalian CREB/CREM proteins are widely known for their roles in neuronal plasticity, memory, and metabolic regulation. wikipedia.orgwikipedia.org In Drosophila, these functions are primarily attributed to dCREB2/CREBB. pnas.orgpnas.org dCREB-A, on the other hand, plays a nonredundant and essential role in embryonic development, particularly in dorsal/ventral patterning and the development of secretory tissues like the salivary glands and epidermis. nih.govnih.gov Null mutations in the dCREB-A gene are lethal during late embryogenesis. nih.govnih.gov
Comparative Analysis with other CREB-like Proteins in Drosophila and other Species (e.g., Worms)
Within Drosophila, the functional distinctions between dCREB-A and dCREB2/CREBB are quite clear. dCREB-A is a crucial developmental regulator, particularly for tissues with high secretory demands. nih.govbiologists.com Its expression is vital in the embryonic salivary gland, proventriculus, and epidermis. nih.gov dCREB2/CREBB, conversely, is the primary player in processes analogous to mammalian CREB functions, such as long-term memory formation. pnas.orgpnas.org The various isoforms of dCREB2/CREBB allow for complex regulation, with some acting as transcriptional activators and others as repressors, gating the formation of long-term memory. harvard.edupnas.org This activator/repressor system is a common feature of the CREB/CREM family in mammals but is absent for dCREB-A. biu.ac.ilpnas.org
Extending the comparison to other invertebrates, the nematode Caenorhabditis elegans possesses a single CREB homolog called CRH-1. researchgate.net Similar to the situation in flies and mammals, CRH-1 is essential for long-term memory. jneurosci.orgnih.gov Null mutants of crh-1 exhibit defects in both innate and learned behaviors. jneurosci.org The crh-1 gene, like Drosophila dCREB2 and mammalian CREB/CREM, produces multiple isoforms that appear to have specialized functions. jneurosci.org For instance, specific isoforms are required for long-term memory formation, while others may be involved in different processes. jneurosci.org CRH-1 also plays a critical role in developmental plasticity, such as the decision to enter the alternative "dauer" larval stage in response to environmental stress, a function that involves the direct regulation of TGF-β expression. nih.gov This highlights a conserved role for CREB proteins in integrating environmental cues to regulate both development and neuronal plasticity across diverse phyla.
Evolutionary Conservation of Secretory Pathway Regulation
One of the most striking conserved functions linked to the dCREB-A lineage is the regulation of the secretory pathway. In Drosophila, dCREB-A is essential for the high-level expression of genes that encode components of the early secretory pathway, including machinery for ER targeting, translocation, and ER-to-Golgi transport. nih.govbiologists.com This function is critical in tissues like the embryonic salivary glands and the epidermis, which must produce and secrete large quantities of proteins to form the larval cuticle. nih.govbiologists.com The cuticle defects observed in dCREB-A mutant larvae are a direct consequence of the disruption of this secretory activity. nih.gov
This regulatory role appears to be an ancient function. The human homolog of dCREB-A, CREB3L1 (also known as OASIS), is a transmembrane transcription factor that is activated in response to ER stress and plays a crucial role in regulating the expression of secretory pathway genes. nih.gov The functional conservation is so high that human CREB3 family proteins can activate secretory pathway genes in Drosophila. nih.gov This indicates that the role of this specific CREB subfamily in managing the capacity and function of the secretory pathway has been conserved from insects to humans. This conserved function highlights a fundamental link between cellular stress responses (like the unfolded protein response in the ER) and the transcriptional machinery that governs the cell's secretory capacity, a link that has been maintained over vast evolutionary distances. nih.gov
Future Directions in Dcreb a Research
Elucidating Further Downstream Targets and Regulatory Networks
A primary future goal in dCREB-A research is the comprehensive identification of its downstream target genes across different developmental stages and tissues. While dCREB-A is recognized as a master regulator of the secretory pathway, directly binding to the enhancers of these genes, the full scope of its targets is not yet known. sdbonline.org It is known to up-regulate the expression of genes encoding proteins for essential secretory functions, such as ER targeting, translocation, and transport between the ER and Golgi. biologists.comsdbonline.org
Future studies, likely employing modern transcriptomic and proteomic approaches like ChIP-seq and RNA-seq in specific cell types, will be essential to build a complete catalog of dCREB-A-regulated genes. This will clarify whether dCREB-A's role is confined to secretion or if it extends to other cellular functions. For instance, identifying targets in the tracheal system or in follicle cells, where its function is less understood, will be particularly insightful.
Furthermore, placing dCREB-A within broader regulatory networks is crucial. Its own expression in the salivary glands is controlled by upstream transcription factors, including activation by Sex combs reduced (Scr) and maintenance by Forkhead (Fkh). biologists.comsdbonline.org Understanding how signals are integrated through these upstream factors to modulate dCREB-A activity and subsequent target gene expression is a key area for future investigation.
| Known Upstream Regulators of dCREB-A | Tissue | Effect on dCREB-A |
|---|---|---|
| Sex combs reduced (Scr) | Salivary Gland | Activation of transcription |
| Forkhead (Fkh) | Salivary Gland | Maintenance of late expression |
| Teashirt (Tsh) | Salivary Gland | Repression of transcription |
| General Categories of Known dCREB-A Downstream Targets | Cellular Process |
|---|---|
| Genes for ER targeting and translocation proteins | Protein Secretion |
| Genes for ER-to-Golgi transport machinery | Protein Secretion |
| Genes for cell type-specific secreted proteins | Specialized Secretory Functions |
Investigating the Precise Molecular Mechanisms of Action in Specific Tissues
dCREB-A is expressed in the nuclei of several embryonic tissues, including the salivary gland, proventriculus, stomadeum, epidermis, and tracheal system, as well as in adult ovarian follicle cells. nih.govnih.govbiologists.com A significant challenge for future research is to unravel the precise molecular mechanisms through which dCREB-A exerts its function in each of these distinct cellular contexts. Its absolute requirement for embryogenesis underscores its critical, tissue-specific roles. nih.govnih.gov
Salivary Glands and Epidermis: In the salivary glands and epidermis, dCREB-A drives high-level expression of secretory pathway component genes. biologists.com This is essential for the gland's secretory function and for the development of the larval cuticle by the epidermis. biologists.com Future work should focus on how dCREB-A coordinates with other tissue-specific factors to ensure the correct level and timing of gene expression required for these specialized functions.
Tracheal System: dCREB-A is expressed in tracheal cells throughout their morphogenesis. nih.gov The formation of the tracheal network relies on complex, guided cell migrations. embopress.org While other transcription factors like tracheae defective (tdf) are known to be required for these cell movements, the specific contribution of dCREB-A remains unknown. embopress.org A key research question is whether dCREB-A regulates a unique set of genes necessary for migration, tube formation, or if it functions cooperatively with other factors to ensure the fidelity of tracheal development.
Ovarian Follicle Cells: The expression of dCREB-A in follicle cells during specific stages of oogenesis suggests a role in this process. nih.gov However, its function and targets in this context are completely unexplored, representing a significant gap in knowledge and a promising avenue for future studies into the molecular control of egg development.
Exploring Interplay with Other Cellular Processes and Pathways
dCREB-A does not operate in isolation; its activity is integrated with numerous other cellular signaling pathways and processes. A major direction for future research is to map these interactions to understand how its function is modulated.
Signaling Pathways: Unlike many of its mammalian CREB counterparts and the other Drosophila CREB protein, dCREB2, dCREB-A lacks a consensus phosphorylation site for Protein Kinase A (PKA) and its activity is only mildly stimulated by cAMP. sdbonline.orgharvard.edu This indicates that its activity is likely regulated by other signaling cascades. Identifying the kinases, phosphatases, and signaling pathways that directly modulate dCREB-A activity is a critical next step. Biochemical evidence has placed CREB and its coactivator CBP downstream of receptor tyrosine kinase signaling, which represents a potential regulatory input. nih.gov Furthermore, crosstalk between cAMP and Ca2+ signaling pathways has been shown to regulate CREB activity in other contexts, often involving proteins like the calcium-binding protein DREAM. sdbonline.org Investigating these potential connections to dCREB-A is a fertile ground for future research.
Interaction with Coactivators and Chromatin Remodeling: The function of transcription factors is critically dependent on coactivators like the CREB-binding protein (CBP, also known as Nejire in Drosophila). nih.govsdbonline.org CBP is a versatile protein that links transcription factors to the basal transcriptional machinery and also possesses histone acetyltransferase (HAT) activity, connecting dCREB-A to chromatin remodeling and the regulation of higher-order chromatin structure. nih.gov dCBP is a known hub for integrating multiple developmental signaling pathways, including Hedgehog, Dpp, and Wnt/Wingless. sdbonline.orgnih.gov Dissecting the functional and physical interaction between dCREB-A and dCBP is essential. Future studies should aim to understand how this partnership is regulated and how it contributes to the activation of specific target genes in response to various developmental cues.
| Interacting Pathway/Process | Potential Significance for dCREB-A Function | Key Research Questions |
|---|---|---|
| cAMP/PKA Signaling | dCREB-A is largely independent of this canonical CREB activation pathway. sdbonline.org | What alternative signaling pathways regulate dCREB-A activity? |
| Receptor Tyrosine Kinase (RTK) Signaling | Potential upstream regulatory pathway for CREB/CBP complexes. nih.gov | Does RTK signaling modulate dCREB-A phosphorylation or its interaction with coactivators? |
| Ca2+ Signaling | Potential for crosstalk with cAMP pathways to regulate CREB function. sdbonline.org | Does intracellular calcium concentration affect dCREB-A's DNA binding or transcriptional activity? |
| Chromatin Remodeling (via dCBP) | Links transcriptional activation to changes in chromatin state via histone acetylation. nih.gov | Which dCREB-A target genes require dCBP's HAT activity for their expression? |
| Developmental Signaling (Hedgehog, Wnt, Dpp) | dCBP integrates these pathways, suggesting dCREB-A may be a downstream effector. sdbonline.orgnih.gov | In which developmental contexts does dCREB-A function downstream of these major signaling pathways? |
Q & A
Basic Research Questions
Q. What distinguishes the structural and functional properties of dCREB-A from other CREB family proteins in Drosophila melanogaster?
- dCREB-A belongs to the leucine zipper (bZIP) family and shares conserved DNA-binding domains with mammalian CREB and dCREB-B. However, its zipper domain differs in length and composition from dCREB-B, and its activator region is distinct from both mammalian CREB and dCREB-B . Methodologically, comparative studies utilize sequence alignment, domain-swapping experiments, and luciferase reporter assays to dissect functional divergence. For example, replacing dCREB-A's zipper domain with dCREB-B's can test dimerization specificity .
Q. How can researchers optimize antibody-based detection of dCREB-A in Drosophila tissues?
- Polyclonal antibodies against dCREB-A (e.g., rat anti-dCREB-A serum) are validated via Western blotting and immunohistochemistry. Key steps include antigen retrieval in fixed embryos, blocking with 5% BSA, and using secondary antibodies conjugated to fluorescent markers (e.g., Alexa Fluor 488). Positive controls, such as salivary gland tissues in Drosophila embryos, are critical due to dCREB-A's restricted expression in parasegment 2 (PS2) .
Q. What is the evolutionary significance of dCREB-A's homology to mammalian CREB3/Luman and LZIP proteins?
- dCREB-A shares conserved bZIP and transmembrane domains with mammalian CREB3/Luman, suggesting ancestral roles in stress response and development. Functional parallels include transcriptional activation of tissue-specific enhancers (e.g., fat body in flies, liver in mammals). Comparative studies use heterologous systems (e.g., expressing dCREB-A in mammalian cells) to test cross-species functionality .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on dCREB-A’s role in transcriptional activation versus repression?
- Contradictions arise from context-dependent interactions (e.g., dimerization partners like dCREB2 or chromatin modifiers). To address this:
- Perform chromatin immunoprecipitation (ChIP-seq) in Drosophila embryos to map dCREB-A binding sites under varying cAMP levels.
- Use RNAi knockdown in S2 cells paired with RNA sequencing to identify differentially expressed targets.
- Reference: dCREB-A’s activator domain is unique, suggesting co-factor recruitment dictates functional outcomes .
Q. What methodologies are recommended for studying dCREB-A’s essential role in Drosophila embryonic development?
- Conditional knockout strategies (e.g., GAL4-UAS system with tissue-specific drivers) avoid lethality. For example:
- Cross dCREB-A RNAi lines with Antp-GAL4 to silence dCREB-A in salivary gland primordia.
- Monitor developmental defects via confocal microscopy using markers like β-galactosidase or anti-dCREB-A antibodies .
- Rescue experiments with transgenic dCREB-A variants can pinpoint critical domains .
Q. How can researchers investigate dCREB-A’s interaction with HCF-1 in regulating cell proliferation?
- Co-immunoprecipitation (Co-IP) in Drosophila S2 cells co-expressing dCREB-A and dHCF (Drosophila HCF homolog) validates physical interaction.
- Functional assays:
- Luciferase reporters with CRE motifs to test transcriptional synergy.
- RNAi knockdown of dHCF followed by qPCR of dCREB-A target genes (e.g., Scr in salivary gland induction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
